5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole
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Overview
Description
5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound, followed by the introduction of chloro and difluoromethyl groups through halogenation and fluorination reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, fluorinating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure, with the use of solvents such as dichloromethane, acetonitrile, or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 1-Phenyl-3-methyl-1H-pyrazole
- 5-(Trifluoromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole
- 5-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole
Uniqueness
The uniqueness of 5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole lies in its specific combination of chloro, difluoromethyl, and chlorophenyl groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications, distinguishing it from other pyrazole derivatives.
Properties
IUPAC Name |
5-[chloro(difluoro)methyl]-1-(4-chlorophenyl)-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2F2N2/c1-7-6-10(11(13,14)15)17(16-7)9-4-2-8(12)3-5-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQWUOXUPWUJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)Cl)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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